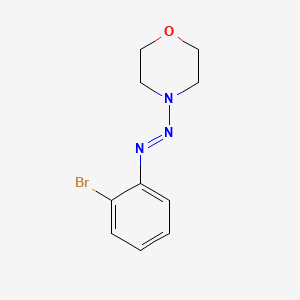

(E)-4-((2-Bromophenyl)diazenyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrN3O |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

(2-bromophenyl)-morpholin-4-yldiazene |

InChI |

InChI=1S/C10H12BrN3O/c11-9-3-1-2-4-10(9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2 |

InChI Key |

WOESBDISDOLZIS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1N=NC2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for E 4 2 Bromophenyl Diazenyl Morpholine

Spectroscopic Characterization for Detailed Structural Confirmation and Electronic Properties

Spectroscopic techniques are pivotal in confirming the intricate structure and understanding the electronic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional NMR for Complete Spectral Assignment and Configurational Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the 2-bromophenyl ring and the aliphatic protons of the morpholine ring. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns dictated by their relative positions and coupling with each other. The morpholine protons would exhibit signals in the upfield region, generally between 3.0 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom are expected to be slightly more downfield than those adjacent to the oxygen atom due to the differing electron-withdrawing effects.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbons of the 2-bromophenyl ring are expected to resonate in the aromatic region (110-150 ppm). The carbon atom bonded to the bromine atom would show a characteristic chemical shift influenced by the heavy atom effect. The morpholine carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen and oxygen atoms having distinct chemical shifts, typically in the range of 45-70 ppm.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the bromophenyl and morpholine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to azo) | 7.6 - 7.8 | 120 - 125 |

| Aromatic CH (meta to azo) | 7.2 - 7.4 | 128 - 132 |

| Aromatic CH (para to azo) | 7.5 - 7.7 | 130 - 134 |

| Aromatic C-Br | - | 115 - 120 |

| Aromatic C-N=N | - | 145 - 150 |

| Morpholine CH₂-N | 3.6 - 3.8 | 48 - 52 |

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Analysis, with Emphasis on the Azo Linkage and Morpholine Ring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound would be characterized by specific vibrational frequencies corresponding to its key structural features. researchgate.netnist.govchemicalbook.com

The most diagnostic absorption would be that of the N=N stretching vibration of the azo linkage. This band is typically weak to medium in intensity and appears in the region of 1400-1450 cm⁻¹. The exact position can be influenced by the electronic nature of the substituents on the aromatic ring.

The morpholine ring would exhibit several characteristic bands. The C-O-C stretching vibration is expected to produce a strong absorption band around 1115-1130 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the morpholine ring would likely appear in the 1250-1020 cm⁻¹ region. Additionally, the C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring would be observed around 2850-2960 cm⁻¹. researchgate.net

The 2-bromophenyl group would show C-H stretching vibrations above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (Morpholine) | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Azo N=N Stretch | 1400 - 1450 | Weak to Medium |

| C-N Stretch (Morpholine) | 1250 - 1020 | Medium |

| C-O-C Stretch (Morpholine) | 1115 - 1130 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions (n→π, π→π) of the Azo Chromophore and Influence of the Bromophenyl and Morpholine Moieties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those associated with the azo chromophore. The spectrum of this compound is expected to display two characteristic absorption bands. rsc.orgnist.govresearchgate.netresearchgate.net

The lower energy, longer wavelength band, appearing in the visible region (around 440-460 nm), is attributed to the n→π* transition. This transition involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. This band is typically of low intensity.

The higher energy, shorter wavelength band, found in the ultraviolet region (around 320-340 nm), corresponds to the π→π* transition. This is a high-intensity band resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the delocalized system of the azobenzene (B91143) moiety.

The presence of the 2-bromophenyl and morpholine groups can influence the position and intensity of these absorption bands. The electron-donating nature of the morpholino group and the electronic effects of the bromine atom can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted azobenzene.

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 320 - 340 | High |

Mass Spectrometry: High-Resolution Mass Analysis and Elucidation of Fragmentation Pathways

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pattern upon ionization. chemguide.co.uklibretexts.orgnih.govraco.catmiamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₂BrN₃O). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pathways: The electron ionization (EI) mass spectrum would show a series of fragment ions resulting from the cleavage of the molecular ion. Common fragmentation pathways for this molecule are expected to include:

Cleavage of the N-N bond, leading to the formation of the 2-bromophenyldiazenyl radical and the morpholinium cation.

Fragmentation of the morpholine ring, often involving the loss of small neutral molecules like ethylene (B1197577) oxide.

Cleavage of the C-N bond between the phenyl ring and the azo group.

Loss of the bromine atom.

The relative abundance of these fragment ions provides valuable information for confirming the structure of the molecule.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion |

|---|---|

| 271/273 | [M]⁺ (Molecular Ion) |

| 183/185 | [BrC₆H₄N₂]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholino cation) |

X-ray Crystallography: Determination of Solid-State Molecular Conformation, Bond Lengths, Bond Angles, and Intermolecular Interactions

While a specific crystal structure for this compound is not found in the searched literature, X-ray crystallography of analogous azo compounds provides a reliable model for its solid-state conformation. nih.govresearchgate.netkaust.edu.sa The molecule is expected to adopt a trans configuration about the N=N double bond, which is the more thermodynamically stable isomer.

The 2-bromophenyl and morpholine rings are likely to be non-coplanar with respect to the azo bridge due to steric hindrance. The dihedral angles between the planes of these rings and the C-N=N-C plane would be a key feature of the molecular conformation.

The bond lengths and angles are anticipated to be within the expected ranges for similar structures. The N=N bond length is typically around 1.25 Å. The C-N bonds of the azo group would be approximately 1.43 Å, and the C-C and C-Br bonds in the phenyl ring would have standard lengths. The morpholine ring is expected to adopt a chair conformation.

Intermolecular interactions in the solid state would likely be dominated by van der Waals forces and potentially weak C-H···O or C-H···N hydrogen bonds, influencing the crystal packing.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| N=N Bond Length | ~1.25 Å |

| C-N (azo) Bond Length | ~1.43 Å |

| C-Br Bond Length | ~1.90 Å |

| Dihedral Angle (Phenyl-Azo) | 10-20° |

Conformational Dynamics and Isomerization Behavior of this compound

The conformational dynamics of this compound primarily revolve around the rotation about the C-N and N-N single bonds and the potential for E/Z isomerization of the azo double bond. rsc.orgpdx.edu

The morpholine ring itself can undergo chair-to-chair interconversion, although this process has a relatively low energy barrier. rsc.org The rotation around the C-N bond connecting the morpholine ring to the azo group and the C-N bond of the bromophenyl group would be restricted due to steric hindrance, leading to a preferred, non-planar conformation in solution as well as in the solid state.

The most significant aspect of its dynamic behavior is the photoisomerization of the azo group. Upon irradiation with UV light of an appropriate wavelength (corresponding to the π→π* transition), the thermodynamically stable E-isomer can be converted to the less stable Z-isomer. This process is reversible, with the Z-isomer reverting to the E-isomer either thermally or upon irradiation with visible light (corresponding to the n→π* transition). This photochromic behavior is a hallmark of azobenzene derivatives and is the basis for their application in molecular switches and other light-responsive materials.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromophenylamine |

| Morpholine |

| Azobenzene |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this compound. These studies often utilize the B3LYP functional combined with a 6-311++G(d,p) basis set to optimize the molecular geometry and compute various electronic parameters.

Electronic Structure, Frontier Molecular Orbitals (FMOs), and Electrostatic Potential Maps

The electronic structure of the molecule is characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily localized on the 2-bromophenylazo moiety, while the LUMO is distributed across the entire molecule.

The calculated HOMO-LUMO energy gap for this compound is approximately 3.55 eV. This value is crucial for understanding the electronic transitions within the molecule, with a smaller gap generally correlating with higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, the most negative potential is concentrated around the nitrogen atoms of the azo group, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential is located around the hydrogen atoms.

Molecular Dynamics Simulations

While specific molecular dynamics simulation data for this compound is not extensively detailed in the available literature, the general principles of this method allow for the exploration of its conformational landscape. Such simulations would investigate the molecule's dynamic behavior, including the rotation around single bonds and the influence of solvent on its geometry.

Conformational Preferences, Torsional Barriers, and Solvent Effects

The presence of a solvent is expected to influence the conformational preferences. Polar solvents might stabilize certain conformations through dipole-dipole interactions or hydrogen bonding, leading to a different conformational equilibrium compared to the gas phase or nonpolar solvents.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Computational Derivations of NMR Chemical Shifts, IR Vibrational Frequencies, and UV-Vis Absorption Maxima

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima have been performed for this compound.

The calculated ¹H and ¹³C NMR chemical shifts, typically obtained using the Gauge-Independent Atomic Orbital (GIAO) method, generally show good agreement with experimental values.

The theoretical IR spectrum, computed from the vibrational frequencies, helps in the assignment of experimental IR bands. Key vibrational modes for this molecule include the N=N stretching of the azo group and the C-H stretching of the aromatic ring.

Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra. The calculated maximum absorption wavelength (λmax) for this compound in the UV-Vis spectrum corresponds to the π→π* electronic transition.

Evaluation of Non-Linear Optical (NLO) Properties

The potential of this compound for applications in photonics has been assessed through the theoretical evaluation of its non-linear optical (NLO) properties.

Theoretical Assessment and Structure-Property Relationships

The NLO properties are determined by the molecular hyperpolarizability. Calculations indicate that this compound possesses a significant first hyperpolarizability (β) value, suggesting its potential as an NLO material. The magnitude of β is influenced by the intramolecular charge transfer characteristics of the molecule, which are enhanced by the presence of the electron-donating morpholine group and the electron-withdrawing bromo-substituted phenyl ring connected by the azo bridge.

Mechanistic Insights into Tautomerism and Photoisomerization (E↔Z) Pathways via Computational Modeling

Computational modeling provides a framework for investigating the potential for tautomerism and the mechanism of photoisomerization in this compound.

Tautomerism and Photoisomerization (E↔Z) Pathways

While azo compounds can exist as hydrazone tautomers, computational studies for similar structures suggest that the azo form is generally more stable.

The photoisomerization from the more stable E-isomer to the Z-isomer upon irradiation with light is a characteristic feature of azobenzenes. Computational modeling can elucidate the transition state and energy barriers associated with this process. The mechanism is thought to proceed either through a rotation around the N=N double bond or through an inversion mechanism at one of the nitrogen atoms. The energy barrier for this isomerization is a key parameter determining the efficiency of the photochemical process.

Role of Morpholine Derivatives in Synthetic and Materials Science Contexts

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in synthetic chemistry and materials science. e3s-conferences.orge3s-conferences.org Its structural and electronic properties make it a valuable building block in the design of functional molecules. e3s-conferences.orgnih.gov

In the realm of materials science, morpholine derivatives exhibit a broad range of applications. They are utilized as curing agents for epoxy resins, stabilizers for polymers, and corrosion inhibitors for metals. e3s-conferences.org The ability of the morpholine nitrogen to interact with metal surfaces makes it an effective component in protective coatings. The versatility of this heterocyclic system ensures its continued relevance in the development of new materials with tailored properties. e3s-conferences.org

Structural Characteristics and Isomerism of Diazenyl Systems, with a Focus on E Configuration

Diazenyl systems, containing the -N=N- double bond, are defined by their unique structural features, most notably the existence of geometric isomers. researchgate.net This isomerism arises from the restricted rotation around the nitrogen-nitrogen double bond, leading to two distinct spatial arrangements: the (E)-configuration and the (Z)-configuration.

The (E)-isomer, also referred to as the trans isomer, is characterized by the substituents attached to the nitrogen atoms being on opposite sides of the double bond. researchgate.net This arrangement is generally more stable than the (Z)-isomer due to reduced steric hindrance between the substituents. Consequently, most azo compounds exist predominantly in the (E)-configuration under normal conditions. researchgate.net

The differentiation between (E) and (Z) isomers is crucial as they can exhibit significantly different physical and chemical properties. These differences include variations in color, solubility, reactivity, and biological activity. The ability to control the isomeric state, often through photochemical or thermal stimulation, is a key area of research in the field of molecular switches and responsive materials.

A molecule with n stereogenic centers can have up to 2n stereoisomers. masterorganicchemistry.comlibretexts.org Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org

Research Rationale and Scope for E 4 2 Bromophenyl Diazenyl Morpholine in Academic Inquiry

The specific chemical structure of (E)-4-((2-Bromophenyl)diazenyl)morpholine presents a compelling subject for academic investigation. This molecule integrates three distinct and functionally significant chemical moieties: a photoswitchable azo group, a versatile morpholine (B109124) ring, and a reactive bromophenyl unit. The study of this compound is driven by the potential for novel properties and applications arising from the interplay of these components.

The synthesis of this compound typically involves a diazotization-coupling reaction sequence. benthamopenarchives.com In this process, an aromatic amine, in this case, 2-bromoaniline (B46623), is converted into a diazonium salt. This intermediate is then reacted with a coupling agent, morpholine, to form the final azo compound. The general synthetic approach is outlined below:

General Synthesis Scheme:

Diazotization: 2-Bromoaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form the 2-bromobenzenediazonium salt.

Azo Coupling: The resulting diazonium salt is then coupled with morpholine, which acts as the nucleophile, to yield this compound.

The characterization of the synthesized compound would involve a suite of spectroscopic techniques. benthamopenarchives.combenthamopen.comresearchgate.net

| Technique | Expected Observations |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N=N stretch of the azo group, C-N stretching of the morpholine ring, C-Br stretching of the bromophenyl group, and C-H stretching of the aromatic and aliphatic portions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Signals corresponding to the protons and carbons of the morpholine ring and the bromophenyl group, with chemical shifts and coupling patterns providing detailed structural information. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm the structure. |

The scope of research on this compound extends to exploring its potential applications. The presence of the azo group suggests possible use in the development of photoresponsive materials. The morpholine and bromophenyl moieties could be sites for further chemical modification to create a library of related compounds with diverse properties. This foundational research is essential for unlocking the full potential of this and similar functionalized azo compounds.

A Comprehensive Analysis of the Synthetic Methodologies for this compound

The synthesis of azo compounds, characterized by the functional group R−N=N−R', is a cornerstone of industrial and synthetic organic chemistry. These molecules are renowned for their vibrant colors and have found extensive applications as dyes and pigments. wikipedia.orglibretexts.org Beyond colorants, their unique electronic and structural properties have led to their use in pharmaceuticals, functional materials, and as chemical indicators. wikipedia.orgrsc.org This article provides a detailed examination of the synthetic methodologies for a specific triazene (B1217601) derivative, this compound, focusing on the chemical principles and practical considerations for its formation.

Chemical Reactivity and Transformation Pathways of E 4 2 Bromophenyl Diazenyl Morpholine

Reduction Reactions of the Azo Group: Formation of Hydrazines and Amines

The azo group (–N=N–) is susceptible to reduction, which can proceed in a stepwise manner. Mild reducing agents can cleave one of the pi bonds to yield the corresponding hydrazine (B178648) derivative. More vigorous reduction conditions lead to the complete cleavage of the nitrogen-nitrogen double bond, resulting in the formation of two separate amine compounds.

A variety of reagents are known to effect the reduction of azobenzenes to hydrazobenzenes (1,2-diarylhydrazines). organic-chemistry.org For (E)-4-((2-Bromophenyl)diazenyl)morpholine, treatment with reagents such as sodium dithionite (B78146) (Na₂S₂O₄) or catalytic transfer hydrogenation using systems like iron powder in the presence of calcium chloride is expected to yield 1-(2-bromophenyl)-2-(morpholino)hydrazine. organic-chemistry.org

Further reduction leads to the cleavage of the N-N bond, affording the constituent anilines. This transformation effectively breaks the molecule into 2-bromoaniline (B46623) and 4-aminomorpholine.

Table 1: Predicted Products from the Reduction of the Azo Group

| Reagent/Condition | Expected Product(s) | Product Type |

|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | 1-(2-Bromophenyl)-2-(morpholino)hydrazine | Hydrazine |

| Fe/CaCl₂ / Hydrazine Hydrate | 1-(2-Bromophenyl)-2-(morpholino)hydrazine | Hydrazine |

Reactions Involving the Bromine Substituent: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

The carbon-bromine bond on the phenyl ring is a prime site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive functionalization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. mdpi.com The reaction of this compound with various aryl or vinyl boronic acids would yield biaryl or styrenyl derivatives, respectively. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.orgwikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orgorganic-chemistry.org This pathway allows for the introduction of various alkynyl groups onto the phenyl ring of the parent molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing more complex aniline (B41778) derivatives from this compound by reacting it with primary or secondary amines. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product Class |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | Toluene or 1,4-Dioxane | 2-Aryl-substituted derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or iPr₂NH | Toluene or DMF | 2-Alkynyl-substituted derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ / X-Phos | KOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 2-Amino-substituted derivative |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring

Electrophilic Aromatic Substitution (EAS): The bromophenyl ring in the molecule is generally deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of both the bromine atom and the azo group. masterorganicchemistry.com The bromine atom is an ortho, para-director, while the azo group is a meta-director. The combined effect makes predicting the regioselectivity complex, though substitution is likely to be disfavored and require harsh conditions. Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation would proceed slowly. lumenlearning.com

Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation towards electrophiles, the bromophenyl ring is activated for nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the strongly electron-withdrawing azo group in the ortho position to the bromine atom stabilizes the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the bromide ion by a strong nucleophile. libretexts.orgscranton.edu This allows for the introduction of substituents like alkoxides, thiolates, or amines directly at the C2 position, replacing the bromine.

Table 3: Predicted Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Outcome |

|---|---|---|

| Electrophilic | HNO₃ / H₂SO₄ | Slow reaction, potential for nitration meta to the azo group. |

| Nucleophilic | NaOCH₃ / CH₃OH | Substitution of bromine with a methoxy (B1213986) group. |

| Nucleophilic | KSH / DMF | Substitution of bromine with a thiol group. |

Transformations at the Morpholine (B109124) Nitrogen: Alkylation, Acylation, and Formation of Amide or Salt Derivatives

The nitrogen atom of the morpholine ring behaves as a typical secondary amine, exhibiting both nucleophilic and basic properties. researchgate.net

Alkylation: The nitrogen can be alkylated by reacting it with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form a quaternary morpholinium salt.

Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) would lead to the formation of the corresponding N-acylmorpholine derivative (an amide). This transformation is often used to introduce a carbonyl group. researchgate.net

Salt Formation: As a base, the morpholine nitrogen readily reacts with acids (e.g., HCl, H₂SO₄) to form stable morpholinium salts.

These reactions provide a straightforward route to modify the morpholine portion of the molecule, altering its steric and electronic properties.

Photochemical Behavior: Photoinduced Isomerization and Degradation Mechanisms under Different Wavelengths

Like most azobenzene (B91143) derivatives, this compound is expected to be photochromic. researchgate.net The thermodynamically stable (E)-isomer (trans) can undergo photoisomerization to the less stable (Z)-isomer (cis) upon irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum. nih.gov

This process is reversible. The (Z)-isomer can revert to the more stable (E)-form either thermally in the dark or by irradiation with a different wavelength of light (often in the visible region). researchgate.netnih.gov This reversible switching between two distinct geometric states forms the basis for applications in molecular switches and photosensitive materials. The specific wavelengths for isomerization and the stability of the (Z)-isomer would depend on the solvent and the electronic nature of the substituents on the azobenzene core. Prolonged exposure to high-energy UV light may lead to photochemical degradation of the molecule.

Non Biological Applications and Material Science Relevance of E 4 2 Bromophenyl Diazenyl Morpholine

Material Science Applications as Colorants and Dyes: Exploration in Textile, Pigment, and Coating Industries

Azo compounds represent the largest and most versatile class of synthetic dyes, accounting for over 60% of the dyes used in industries worldwide. nih.gov Their widespread use stems from their straightforward synthesis, chemical stability, and the intense coloration provided by the central azo (–N=N–) chromophore. jchemrev.comresearchgate.net

The specific color of an azo dye is determined by the nature of the aromatic groups attached to the azo linkage and any substituents they carry. In (E)-4-((2-Bromophenyl)diazenyl)morpholine, the conjugated π-electron system spanning the bromophenyl ring and the azo group is responsible for absorbing light in the visible spectrum, thereby producing color. The presence of the electron-withdrawing bromine atom and the electron-donating morpholine (B109124) group would finely tune the electronic properties of the molecule, influencing its exact hue and tinctorial strength.

Aryl azo compounds are integral to the coloration of a wide array of materials:

Textile Industry: Azo dyes are used to color natural and synthetic fibers such as cotton, wool, nylon, and polyester. nih.gov

Pigments and Coatings: Stable azo compounds are formulated into pigments for paints, inks, and plastics, providing vibrant and durable colors. chemrxiv.org

Paper Manufacturing: They are employed in the dyeing of paper products. nih.gov

Given its structure, this compound could potentially be synthesized for use as a disperse dye or a solvent dye, depending on its solubility and affinity for different substrates.

Photochromic Materials: Utilization in Optical Switching, Data Storage, and Smart Materials through Reversible E/Z Isomerization

One of the most fascinating properties of azobenzene (B91143) and its derivatives is photochromism, the ability to undergo a reversible transformation between two isomers upon exposure to light. acs.org The (E)-isomer (trans) is generally the more thermodynamically stable form. Upon irradiation with light of a suitable wavelength (typically in the UV range), it can isomerize to the (Z)-isomer (cis). wikipedia.orgnih.gov This process is often reversible either by exposure to a different wavelength of light or by thermal relaxation. nih.gov

This E/Z isomerization induces significant changes in the molecule's physical and optical properties:

Molecular Geometry: The molecule switches from a relatively linear trans form to a bent cis form.

Absorption Spectrum: The two isomers have distinct absorption spectra, leading to a change in color. goums.ac.ir

Dipole Moment: The change in geometry alters the molecule's dipole moment. nih.gov

These light-induced changes form the basis for several advanced applications. Materials incorporating this compound could potentially be used for:

Optical Data Storage: The two distinct states (E and Z) can represent binary data (0 and 1), enabling high-density optical recording. nih.govrroij.com

Molecular Switches: The ability to reversibly switch states with light allows for the creation of light-controlled molecular-level switches. goums.ac.ir

Smart Materials and Actuators: When azo dyes are incorporated into polymer films, the mechanical stress generated by the isomerization can be harnessed to create photomechanical actuators that bend or contract under illumination. acs.orgmdpi.com

Table 1: Comparison of (E) and (Z) Isomers of 4-((2-Bromophenyl)diazenyl)morpholine

| Feature | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| Structure | The bromophenyl and morpholine groups are on opposite sides of the N=N double bond. | The bromophenyl and morpholine groups are on the same side of the N=N double bond. |

| Stability | More thermodynamically stable. | Less stable (metastable). |

| Conversion | Converts to (Z)-isomer upon UV light irradiation. | Converts back to (E)-isomer with visible light or heat. |

| Potential State | "Off" or "0" state in a molecular switch. | "On" or "1" state in a molecular switch. |

Advanced Sensors and Probes: Development for Chemical and Environmental Sensing (e.g., detection of metal ions, pH changes) in non-biological contexts

Azo dyes are highly effective as chromogenic chemosensors, which signal the presence of a chemical species through a change in color. nih.govmdpi.com The nitrogen atoms in the azo group and other heteroatoms within the dye molecule can act as binding sites for analytes.

For this compound, the lone pairs of electrons on the two nitrogen atoms of the azo group and the nitrogen atom of the morpholine ring make it a promising candidate for a colorimetric sensor. Binding of a metal ion to these sites would disrupt the dye's conjugated π-system, altering its light absorption properties and resulting in a color change visible to the naked eye. chemrxiv.orgnih.gov

Research on analogous azo dyes has demonstrated their effectiveness in detecting a variety of non-biological analytes:

Metal Ions: Different azo dyes have been designed for the selective and sensitive detection of metal ions such as Cu²⁺, Al³⁺, Sn²⁺, Hg²⁺, and Pb²⁺ in solutions. chemrxiv.orgnih.govmdpi.com

Anions: Modified azo dyes have also been developed to act as sensors for anions like fluoride (B91410) (F⁻). nih.gov

pH Indicators: The color of many azo dyes is sensitive to pH changes, making them useful as acid-base indicators in laboratory settings. nih.gov

Table 2: Potential Sensing Applications

| Analyte | Sensing Principle |

|---|---|

| Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺) | Complexation with nitrogen atoms of the azo and morpholine groups, leading to a shift in the absorption spectrum (color change). |

| Anions (e.g., F⁻) | Interaction with the molecule, potentially through hydrogen bonding, causing a colorimetric response. |

| pH (H⁺) | Protonation/deprotonation of the nitrogen atoms, altering the electronic conjugation and thus the color. |

Polymer Chemistry: Incorporation as Monomers or Side Chains into Polymeric Materials for Functionalized Advanced Composites

The unique properties of azo dyes, particularly their photoresponsiveness, can be imparted to polymeric materials by incorporating them into the polymer structure. rroij.com this compound could be utilized in polymer chemistry in several ways.

By adding a polymerizable group (like an acrylate (B77674) or vinyl group) to its structure, the compound could act as a functional monomer. Copolymerization of this azo monomer with other standard monomers would yield an "azopolymer." In these materials, the azo dye is typically a pendant side chain attached to the polymer backbone. nih.gov

These functionalized polymers have applications in advanced materials:

Photoresponsive Polymers: The E/Z isomerization of the azo units can be used to reversibly change the properties of the polymer, such as its shape, solubility, or viscosity, upon light exposure. researchgate.net

Surface Relief Gratings (SRGs): When thin films of azopolymers are exposed to an interference pattern of light, mass migration can occur, creating periodic micro- or nano-structures on the surface. mdpi.com These gratings are useful in photonics and for creating structured surfaces.

Optical Data Storage: Azopolymers serve as robust media for holographic data storage, where information is recorded as patterns of molecular orientation (birefringence) induced by polarized light. nih.gov

Additionally, some aliphatic azo compounds are widely used as free-radical initiators to start polymerization reactions. wikipedia.orgfujifilm.com While aromatic azo dyes are more valued for their optical properties, this represents another major role for the azo functional group in polymer science.

Analytical Reagents: Application in Spectrophotometric Analysis and Complexation Studies for non-biological analytes

The strong color and ability to form complexes make azo dyes valuable reagents in analytical chemistry, particularly for spectrophotometric analysis. jchemrev.com This application is closely linked to their function as chemosensors.

The principle involves the reaction of the azo dye with a target analyte to form a new complex that has a distinctly different color and, therefore, a different absorption maximum (λ_max). According to the Beer-Lambert Law, the amount of light absorbed by the solution is directly proportional to the concentration of the colored complex. By measuring the absorbance of the solution at the new λ_max, one can accurately determine the concentration of the analyte.

This compound could serve as a chromogenic reagent for the quantitative determination of various non-biological analytes, especially metal ions. jchemrev.comresearchgate.net The formation of a stable, colored complex with a metal ion would enable its quantification in various samples using UV-Vis spectrophotometry.

Environmental Remediation Technologies: Investigation of its Efficacy in Adsorption or Degradation of Other Organic Pollutants from Aqueous Systems

While azo dyes themselves are often considered pollutants due to their persistence and the potential toxicity of their breakdown products, mdpi.comnih.gov functional materials derived from them hold potential for environmental remediation. The same chemical properties that make azo dyes good ligands for sensors also make them suitable for capturing pollutants.

A potential application for this compound could be its immobilization onto a solid support, such as silica (B1680970) gel, a polymer resin, or a nanomaterial. This functionalized material could then be used as a sorbent for the selective removal of other pollutants from water.

Heavy Metal Adsorption: The nitrogen-containing functional groups could effectively bind and remove toxic heavy metal ions from industrial wastewater.

Selective Extraction: Research on related pyrazolo[1,5-a]quinazolin-6-one azo dyes has demonstrated their utility in the solvent extraction and separation of uranium(VI) from complex environmental and nuclear waste samples. researchgate.net This suggests that materials functionalized with similar chelating azo structures could be designed for targeted pollutant extraction.

Such approaches aim to use the specific binding capabilities of the dye molecule to capture contaminants, offering a more targeted method for water purification compared to general adsorbents. austinpublishinggroup.com

Structure Property Relationship Studies of E 4 2 Bromophenyl Diazenyl Morpholine and Analogous Derivatives

Influence of Substituent Effects on the Bromophenyl Ring on Electronic, Optical, and Chemical Properties

The nature of the substituent on the phenyl ring of an azo compound plays a critical role in modulating its electronic and optical properties. beilstein-journals.org These effects are primarily governed by the substituent's ability to donate or withdraw electron density, which alters the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). research-nexus.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is directly related to the wavelength of light the molecule absorbs.

In (E)-4-((2-Bromophenyl)diazenyl)morpholine, the bromine atom at the ortho position is an interesting case. It exerts a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, and electron-donating through resonance (+M) by sharing its lone pair electrons with the aromatic π-system. Generally, for halogens, the inductive effect outweighs the resonance effect, making the bromo group a net deactivator of the ring.

The introduction of different substituents can systematically alter the compound's properties. nih.gov Electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the energy of the HOMO and LUMO, but typically have a larger effect on the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption maximum (λmax). research-nexus.net Conversely, strong electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) raise the energy of the orbitals, particularly the HOMO, which also narrows the energy gap and causes a red shift. mdpi.comresearchgate.net The interplay of these substituent effects allows for the precise tuning of the molecule's color and electronic characteristics for specific applications. research-nexus.net

| Substituent (X) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on HOMO-LUMO Gap | Predicted Shift in λmax |

|---|---|---|---|---|

| -H (Hydrogen) | 0.00 | Neutral Reference | Reference | Reference |

| -Br (Bromo) | +0.23 | Weakly Deactivating (-I > +M) | Slight Decrease | Slight Bathochromic |

| -NO2 (Nitro) | +0.78 | Strongly Deactivating (-I, -M) | Significant Decrease | Strong Bathochromic |

| -OCH3 (Methoxy) | -0.27 | Strongly Activating (-I, +M) | Significant Decrease | Strong Bathochromic |

Impact of Structural Modifications to the Morpholine Moiety on Overall Molecular Characteristics and Performance

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jocpr.com In the context of azo compounds, the nitrogen atom of the morpholine moiety acts as a potent electron-donating group, or auxochrome. The lone pair of electrons on the nitrogen can be delocalized into the azo-pi system, significantly influencing the molecule's electronic structure and color. scienceinfo.com This electron donation raises the energy of the HOMO, reduces the HOMO-LUMO gap, and contributes to a bathochromic shift in the molecule's absorption spectrum.

Beyond its electronic contribution, the morpholine ring imparts several important physicochemical properties. Its presence generally increases the polarity and potential for hydrogen bonding (via the oxygen atom) compared to a simple alkylamine, which can enhance solubility in polar solvents. researchgate.netnih.gov The morpholine ring is not planar and typically adopts a stable chair conformation. This three-dimensional structure can influence how the molecules pack in the solid state, affecting crystal structure and bulk material properties.

| Amine Moiety | Key Structural Features | Expected Electron-Donating Strength | Expected Influence on Polarity/Solubility |

|---|---|---|---|

| Morpholine | Saturated 6-membered ring with O and N | Moderate | High |

| Piperidine (B6355638) | Saturated 6-membered ring with N | Moderate to Strong | Moderate |

| Thiomorpholine (B91149) | Saturated 6-membered ring with S and N | Moderate (S is less electronegative than O) | High |

| N,N-Dimethylamine | Acyclic, small alkyl groups | Strong | Low |

Systematic Investigation of the Azo Linkage Geometry and its Role in Modulating Molecular Behavior

The central azo linkage (-N=N-) is the cornerstone of the molecule's most interesting properties. Aromatic azo compounds like this compound predominantly exist in a thermodynamically stable (E) or trans configuration. wikipedia.orgnewworldencyclopedia.org In this state, the molecule is nearly planar, which allows for maximum π-electron delocalization across the entire chromophore, from the morpholine nitrogen to the bromophenyl ring. nih.gov This extensive conjugation is responsible for the strong absorption in the visible spectrum, giving rise to the compound's color. newworldencyclopedia.org

Upon irradiation with light of a suitable wavelength (typically corresponding to the π→π* transition), the molecule can undergo isomerization to the (Z) or cis form. beilstein-journals.orgresearchgate.net The (Z)-isomer is sterically hindered, non-planar, and thermodynamically less stable. newworldencyclopedia.org This geometric change disrupts the π-conjugation, leading to different electronic and optical properties, often resulting in a change of color. mdpi.com The (Z)-isomer can revert to the more stable (E)-form either thermally or by irradiation with a different wavelength of light (often corresponding to the n→π* transition). This reversible switching between two distinct states makes these molecules candidates for applications in optical data storage, molecular machines, and photoresponsive materials. nih.gov The energy barriers for isomerization and the lifetime of the (Z)-state are highly dependent on the electronic nature of the substituents attached to the azo bridge. mdpi.com

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

|---|---|---|

| Relative Stability | Thermodynamically stable | Metastable |

| Geometry | Near-planar | Non-planar, 3D |

| Dipole Moment | Low (often near zero for symmetric molecules) | Higher |

| π→π* Absorption Band | High intensity, lower energy (longer λ) | Lower intensity, higher energy (shorter λ) |

| n→π* Absorption Band | Low intensity | Higher intensity, often spectrally separated |

Synthesis and Comparative Analysis of Related Derivatives with Varied Substituents for Targeted Non-Biological Applications

The synthesis of this compound and its analogs typically follows a well-established two-step procedure known as azo coupling. nih.gov The first step is the diazotization of an aromatic amine. For the title compound, 2-bromoaniline (B46623) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding unstable diazonium salt. nih.govresearchgate.net

The second step is the coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling partner. youtube.com In this case, morpholine acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt to form the N=N double bond and yield the final azo compound.

To conduct a comparative analysis for targeted non-biological applications, such as developing a palette of dyes or photochromic materials with tuned properties, a library of derivatives can be synthesized. nih.gov This can be achieved by systematically varying either the aniline (B41778) precursor or the coupling partner. For example, using 2-nitroaniline (B44862) or 2-methoxyaniline would yield derivatives with different electronic properties on the phenyl ring. Alternatively, using thiomorpholine or piperidine as the coupling agent would modify the electron-donating part of the molecule. The resulting compounds could then be analyzed for their optical properties (λmax), photo-switching efficiency, and thermal stability to establish clear structure-property relationships.

| Target Derivative Name | Aniline Precursor | Coupling Partner | Primary Property to Investigate |

|---|---|---|---|

| (E)-4-((2-Nitrophenyl)diazenyl)morpholine | 2-Nitroaniline | Morpholine | Bathochromic shift of λmax |

| (E)-4-((2-Methoxyphenyl)diazenyl)morpholine | 2-Methoxyaniline | Morpholine | Effect of strong EDG on λmax and photoswitching |

| (E)-4-((2-Bromophenyl)diazenyl)thiomorpholine | 2-Bromoaniline | Thiomorpholine | Impact of S vs. O on electronic properties |

| 1-((E)-(2-Bromophenyl)diazenyl)piperidine | 2-Bromoaniline | Piperidine | Impact of a more basic heterocycle |

Correlation of Molecular Structure and Electronic Descriptors with Observed Non-Biological Performance Metrics

To move from qualitative observations to quantitative predictions, Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov In the context of materials science, the "activity" is a measurable non-biological performance metric. These models use statistical methods to build a mathematical relationship between a series of molecular descriptors and the observed property. nih.govresearchgate.net

For a series of derivatives of this compound, relevant molecular descriptors can be calculated using computational chemistry methods. nih.gov These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic influence of substituents. The Hammett parameter (σ) is a classic example. nih.gov Others include calculated HOMO and LUMO energies, dipole moments, and partial charges on atoms.

Steric Descriptors: These describe the size and shape of the molecule or its substituents, such as van der Waals volume or molar refractivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

These descriptors can then be correlated with experimentally measured performance metrics. For a series of azo dyes, a key metric would be the wavelength of maximum absorption (λmax). For molecular switches, important metrics include the quantum yield of E→Z isomerization and the thermal half-life of the (Z)-isomer. A typical QSPR model might take the form of a linear equation, allowing researchers to predict the performance of new, unsynthesized derivatives and guide the design of molecules with optimized properties for specific non-biological applications. nih.gov

| Ortho-Substituent (X) | Hammett Constant (σp) | Molar Refractivity (MR) | Observed λmax (nm) |

|---|---|---|---|

| -H | 0.00 | 1.03 | 405 |

| -Br | +0.23 | 8.88 | 415 |

| -NO2 | +0.78 | 7.36 | 450 |

| -OCH3 | -0.27 | 7.87 | 440 |

A hypothetical model could be: λmax = β0 + β1(σp) + β2(MR)

Future Research Directions and Scholarly Outlook

Development of Novel and Sustainable Synthetic Routes for (E)-4-((2-Bromophenyl)diazenyl)morpholine

The traditional synthesis of azo dyes often involves diazotization followed by a coupling reaction, which can utilize harsh acidic conditions and produce unstable diazonium salt intermediates. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic methodologies for this compound.

Green chemistry approaches offer a promising avenue. longdom.org These methods aim to reduce or eliminate the use of hazardous reagents and solvents. rsc.orgresearchgate.net For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for unsymmetrical azo dyes. nih.gov Another green approach is solvent-free synthesis, where reactions are carried out by grinding solid reactants, often with a solid acid catalyst, which simplifies the workup procedure and minimizes waste. longdom.orgrsc.org The use of recyclable catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, could also be explored to create a more environmentally and economically viable process. rsc.orgresearchgate.net

Table 1: Comparison of Potential Synthetic Routes

| Method | Traditional Diazotization | Microwave-Assisted Synthesis nih.gov | Solvent-Free Grinding longdom.orgrsc.org |

|---|---|---|---|

| Conditions | Low temperature, strong acids/alkalis | High temperature, short reaction time | Room temperature, mechanical grinding |

| Solvents | Aqueous, often with toxic solvents | Minimal or no solvent | Solvent-free |

| Catalyst | Stoichiometric reagents | Often catalyst-free or with a reusable catalyst | Recyclable solid acid catalysts |

| Yields | Moderate to good | High to excellent | Excellent |

| Sustainability | Low | High | High |

| Applicability | Well-established but with environmental concerns | Rapid, efficient, suitable for library synthesis | Environmentally friendly, simple product isolation |

Deeper Mechanistic Investigations into Chemical Transformations and Reaction Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis and predicting the behavior of this compound. Future studies should focus on elucidating the step-by-step pathway of its formation via novel synthetic routes.

A key characteristic of azo compounds is their ability to undergo E/Z isomerization upon exposure to light. mdpi.com Detailed mechanistic studies could investigate the photoisomerization dynamics of the title compound. The influence of the ortho-bromo substituent on the phenyl ring and the electron-donating morpholine (B109124) group on the electronic properties and stability of the azo linkage warrants in-depth investigation. These substituents can significantly impact the energy barrier for isomerization and the thermal stability of the Z-isomer. preprints.org Kinetic analyses, potentially following pseudo-first-order reaction models, could also be employed to study the stability and degradation pathways of the compound under various conditions, which is crucial for any potential material application. chalcogen.ro

Application of Advanced In-Situ Characterization Techniques for Dynamic Studies

To gain deeper mechanistic insights, the application of advanced in-situ characterization techniques is indispensable. While traditional methods analyze the final product, in-situ techniques monitor the reaction as it happens, allowing for the detection of transient intermediates and the real-time tracking of reactant conversion.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy could be employed to follow the formation of this compound during a synthetic procedure. For studying its dynamic behavior, time-resolved UV-Vis spectroscopy would be essential to monitor the photo-induced E/Z isomerization and subsequent thermal relaxation. This would provide precise data on isomerization quantum yields and the half-life of the metastable Z-isomer, which are critical parameters for applications like optical data storage or molecular switches.

Table 2: Potential In-Situ Techniques for Dynamic Studies

| Technique | Information Gained | Potential Application Area |

|---|---|---|

| In-Situ NMR | Identification of intermediates, reaction progress, kinetic data | Mechanistic investigation of synthesis |

| In-Situ FT-IR | Monitoring of functional group transformations | Real-time optimization of reaction conditions |

| Time-Resolved UV-Vis | E/Z photoisomerization kinetics, thermal relaxation rates | Characterization of photoswitching properties |

| In-Situ Mass Spectrometry | Detection of transient species and reaction byproducts | Elucidation of complex reaction networks |

Exploration of Emerging Non-Biological Applications in Optoelectronics, Advanced Materials, and Environmental Chemistry

The unique combination of a photochromic azo group, a heavy bromine atom, and a flexible morpholine moiety suggests that this compound could be a valuable component in advanced materials. Future research should actively explore these non-biological applications.

In optoelectronics, the photoswitchable nature of the azo group could be harnessed. preprints.org Derivatives could be incorporated into polymers to create photoresponsive materials for applications such as holographic data storage, light-controlled actuators, or smart textiles. nih.gov The presence of the polar morpholine group and the phenyl ring could promote specific intermolecular interactions, potentially leading to the formation of liquid crystals or supramolecular assemblies with interesting optical properties. researchgate.net Furthermore, aryl azo compounds have been investigated as luminescent coatings and corrosion inhibitors, suggesting another possible research avenue. researchgate.net In environmental chemistry, the compound could be studied as a potential chromogenic sensor for detecting specific analytes or as a model for studying the degradation of halogenated organic pollutants. chalcogen.ro

Table 3: Potential Non-Biological Applications

| Application Area | Key Feature | Role of this compound |

|---|---|---|

| Optoelectronics | Photochromism (E/Z Isomerization) | Active component in optical switches and data storage media. preprints.orgnih.gov |

| Advanced Materials | Self-Assembly, Luminescence | Building block for liquid crystals, gels, or luminescent coatings. researchgate.net |

| Environmental Chemistry | Chromogenic Properties | Potential core structure for developing novel environmental sensors. |

| Corrosion Inhibition | Adsorption on Metal Surfaces | Precursor for designing molecules that protect metal surfaces. researchgate.net |

Integration of Computational Design with Experimental Synthesis for Rational Development of Functionalized Derivatives

To accelerate the discovery of new functional materials based on this scaffold, future research should integrate computational chemistry with experimental synthesis. This rational design approach allows for the prediction of molecular properties before undertaking time-consuming and resource-intensive lab work. mdpi.com

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its hypothetical derivatives. nih.gov Such studies can estimate the absorption spectra, the energy difference between the E and Z isomers, and the thermal stability of the photoswitched state. researchgate.netnih.gov This information can guide the synthetic chemist in deciding which functional groups to add to the core structure to tune its properties for a specific application. For example, computational screening could identify derivatives with red-shifted absorbance for biological applications or those with long-lived Z-isomers for data storage. This synergy between theoretical prediction and practical synthesis represents a powerful paradigm for the modern development of functional molecules.

Table 4: Synergy of Computational and Experimental Approaches

| Computational Prediction (e.g., DFT) | Experimental Validation | Goal |

|---|---|---|

| Predict UV-Vis absorption spectra | Measure spectra using UV-Vis spectroscopy | Tune color and photoswitching wavelength |

| Calculate energy barrier for thermal relaxation | Measure Z-isomer half-life using kinetics experiments | Design molecules with desired thermal stability |

| Model intermolecular packing and interactions | Analyze crystal structure using X-ray diffraction researchgate.netnih.gov | Engineer self-assembling materials |

| Predict reaction pathways and transition states | Conduct mechanistic studies and product analysis | Optimize synthetic routes and yields |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.